Btm 1042

antispasmodic in vivo gastrointestinal motility potency ratio

BTM-1042 (CAS 72293-40-4) is the cis-(-) enantiomer dihydrochloride salt of 2,3-dihydro-3-(4-methylpiperazinyl)methyl-2-phenyl-1,5-benzothiazepin-4(5H)-one, a synthetic 1,5-benzothiazepinone derivative developed by Maruko as an investigational antispasmodic agent. It possesses a molecular formula of C21H27Cl2N3OS and a molecular weight of 440.43 g/mol.

Molecular Formula C21H27Cl2N3OS
Molecular Weight 440.4 g/mol
CAS No. 72293-40-4
Cat. No. B1667966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtm 1042
CAS72293-40-4
Synonyms2,3-dihydro-3-(4-methyl-piperizinyl)methyl-2-phenyl-1,5-benzothiazepin-4(5H)-one
BTM 1018
BTM 1041
BTM 1042
BTM 1042 hydrochloride
BTM 1042, (cis-(+))-isomer
BTM 1042, (cis-(+-))-isomer
BTM 1086
BTM-1018
BTM-1041
BTM-1042
BTM-1086
Molecular FormulaC21H27Cl2N3OS
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2C(SC3=CC=CC=C3NC2=O)C4=CC=CC=C4.Cl.Cl
InChIInChI=1S/C21H25N3OS.2ClH/c1-23-11-13-24(14-12-23)15-17-20(16-7-3-2-4-8-16)26-19-10-6-5-9-18(19)22-21(17)25;;/h2-10,17,20H,11-15H2,1H3,(H,22,25);2*1H/t17-,20+;;/m1../s1
InChIKeyYRHGKQWXSOSAQX-KJHBKDRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BTM-1042 (CAS 72293-40-4): A cis-(-) 1,5-Benzothiazepinone Dihydrochloride Antispasmodic for Experimental Pharmacology Procurement


BTM-1042 (CAS 72293-40-4) is the cis-(-) enantiomer dihydrochloride salt of 2,3-dihydro-3-(4-methylpiperazinyl)methyl-2-phenyl-1,5-benzothiazepin-4(5H)-one, a synthetic 1,5-benzothiazepinone derivative developed by Maruko as an investigational antispasmodic agent [1]. It possesses a molecular formula of C21H27Cl2N3OS and a molecular weight of 440.43 g/mol . Pharmacologically, it acts as a muscarinic acetylcholine receptor (mAChR) antagonist with additional inhibitory activity against nicotine- and 5-hydroxytryptamine (5-HT)-induced ileal contractions, distinguishing it from purely antimuscarinic agents [1]. The compound is supplied primarily as a research reagent for in vitro and in vivo gastrointestinal motility and receptor pharmacology studies .

BTM-1042 Procurement Risk: Why Atropine, BTM-1086, and BTM-1041 Cannot Interchangeably Substitute for This Specific Dihydrochloride Salt


Generic substitution of antispasmodic agents in the 1,5-benzothiazepinone class is precluded by three critically divergent pharmacological properties. First, BTM-1042 demonstrates naloxone-insensitive antispasmodic activity, ruling out opioid-receptor-mediated mechanisms and differentiating it from opioid-based gastrointestinal agents [1]. Second, its in vivo potency ratio relative to atropine is 7.4 in the conscious rabbit stomach motility model, a quantitative index that cannot be extrapolated across other muscarinic antagonists [1]. Third, extreme enantioselectivity exists within the series: the (-) enantiomer (BTM-1042/BTM-1086) exhibits muscarinic receptor affinities (pKi 8.31–9.15) that are 1,023- to 6,918-fold higher than the (+) enantiomer BTM-1041 (pKi 4.85–5.55), meaning even isomeric substitution would abolish target engagement [2]. Additionally, the dihydrochloride salt form of BTM-1042 confers distinct physicochemical properties (aqueous solubility, stoichiometric dosing) relative to the monohydrochloride BTM-1086 or the racemic mixture BTM-1018 [3].

BTM-1042 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


BTM-1042 vs. Atropine: 7.4-Fold Superior In Vivo Potency in Conscious Rabbit Stomach Motility Model

In the unanaesthetized rabbit stomach motility model, BTM-1042 administered intravenously at doses of 0.04–0.2 mg/kg produced a dose-dependent depression of spontaneous gastric movement. The potency ratio for BTM-1042 relative to atropine was calculated as 7.4, indicating that BTM-1042 is over seven times more potent than atropine on a mg/kg basis in this in vivo system [1]. This contrasts sharply with the in vitro ileal preparation, where BTM-1042 was approximately equipotent to atropine on electrically stimulated twitch responses but only 1/13 as potent at muscarinic receptor blockade [1], suggesting that non-muscarinic mechanisms contribute substantially to its in vivo antispasmodic efficacy.

antispasmodic in vivo gastrointestinal motility potency ratio

BTM-1042 Naloxone Insensitivity: Mechanistic Differentiation from Opioid-Mediated Antispasmodics

The twitch-inhibitory action of BTM-1042 on the electrically stimulated guinea pig ileum (0.1 Hz) was not influenced by naloxone, a narcotic antagonist [1]. This finding explicitly demonstrates that BTM-1042 does not act through opioid receptor activation, in contrast to opioid-derived antispasmodics such as loperamide or diphenoxylate, whose ileal inhibitory effects are naloxone-reversible [2]. Opioid antispasmodics typically show complete reversal of ileal twitch inhibition upon naloxone co-administration, whereas BTM-1042's activity was unaffected by naloxone at concentrations that antagonize morphine-induced ileal depression [1].

naloxone-insensitive non-opioid antispasmodic mechanism of action

BTM-1042 Broad-Spectrum Ileal Inhibition Without Transmitter Release Interference: Selectivity Profile vs. Atropine

BTM-1042 inhibited guinea pig ileal responses not only to acetylcholine (via muscarinic receptor blockade) but also to nicotine and 5-hydroxytryptamine (5-HT) [1]. In contrast, atropine selectively blocks muscarinic receptors and does not inhibit nicotinic or 5-HT3 receptor-mediated contractions at comparable concentrations. Critically, BTM-1042 did not influence the release of transmitters from motor, sympathetic, nonadrenergic inhibitory (purinergic), or noncholinergic excitatory nerves, nor did it affect responses of various smooth muscles mediated through drug receptors other than the acetylcholine receptor [1]. This combination of broad-spectrum inhibition with neuronal selectivity represents a pharmacological profile not shared by atropine (which lacks nicotinic/5-HT activity) or by non-specific smooth muscle relaxants such as papaverine (which directly depress all smooth muscle regardless of receptor type).

broad-spectrum antispasmodic nicotinic inhibition serotonergic inhibition

Extreme Enantioselectivity: BTM-1042 (-) Enantiomer Exhibits 1,023- to 6,918-Fold Higher Muscarinic Affinity Than BTM-1041 (+) Enantiomer

Functional and binding experiments on the enantiomeric pair demonstrated that the (-) enantiomer (BTM-1086, the monohydrochloride form of the same active base as BTM-1042) exhibits high affinity across all three muscarinic receptor subtypes, with pA2 values of 7.98–8.81 and pKi values of 8.31–9.15 in guinea pig cortex (M1), heart (M2), and salivary glands (M3) [1]. In stark contrast, the (+) enantiomer BTM-1041 shows low antimuscarinic potency with pA2 values of 4.87–5.31 and pKi values of 4.85–5.55 [1]. The calculated stereoselectivity ratios [(-)/(+)] range from 1,023 to 6,918 [1]. Furthermore, the pharmacological profiles diverge qualitatively: the (-) enantiomer displays antiulcer and antisecretory actions superior to the (+) enantiomer, while the (+) enantiomer uniquely exhibits analgesic activity in the acetic acid-induced writhing test and shows stronger acute toxicity [2].

stereoselectivity enantiomer discrimination muscarinic receptor affinity

BTM-1042 Dihydrochloride Salt: Stoichiometric and Solubility Advantages Over the Monohydrochloride BTM-1086 and Free Base Forms

BTM-1042 (CAS 72293-40-4) is specifically the dihydrochloride salt [C21H27Cl2N3OS, MW 440.43] of the cis-(-) enantiomer, containing two equivalents of HCl per molecule [1]. In contrast, BTM-1086 (CAS 72293-17-5 or 87687-13-6) is the monohydrochloride salt [C21H25N3OS·HCl, MW 367.5 as free base] with a single HCl equivalent, and the free base form (72293-38-0) contains no counterion [2]. The dihydrochloride form provides a defined 2:1 chloride stoichiometry that enhances aqueous solubility through increased ionization, an advantage for in vivo intravenous administration studies where BTM-1042 was employed at 0.04–0.2 mg/kg i.v. in the conscious rabbit model [3]. The dihydrochloride salt also eliminates batch-to-batch variability in hydration state and counterion content that can affect dosing accuracy when the monohydrochloride or free base is used.

salt form selection aqueous solubility formulation consistency

BTM-1042 High-Value Application Scenarios: Where the Evidence Supports Prioritized Procurement


In Vivo Gastrointestinal Motility Studies Requiring High-Potency Non-Opioid Antispasmodic Activity

The 7.4-fold in vivo potency advantage of BTM-1042 over atropine in the conscious rabbit stomach motility model [1] makes it the preferred antispasmodic probe for studies where high efficacy at low intravenous doses is required. This is particularly relevant for gastrointestinal transit, gastric emptying, and intestinal peristalsis experiments where dose-limiting anticholinergic side effects of atropine (tachycardia, mydriasis, dry mouth) would confound physiological measurements. The naloxone insensitivity [1] further ensures that observed effects are not mediated through opioid receptors, simplifying interpretation of motility data in models where endogenous opioid tone may vary.

Multi-Mechanism Spasmolysis Research: Simultaneous Antagonism of Cholinergic, Nicotinic, and Serotonergic Pathways

BTM-1042 uniquely inhibits ileal contractions evoked by acetylcholine, nicotine, and 5-hydroxytryptamine without affecting neurotransmitter release from intrinsic or extrinsic nerves [1]. This makes it an ideal tool compound for investigating spasmolytic mechanisms in experimental colitis, postoperative ileus, or irritable bowel syndrome models where multiple spasmogenic mediators are simultaneously active. No single comparator (atropine, hexamethonium, or ondansetron) provides equivalent multi-target coverage in a single molecule.

Enantioselectivity Reference Standard for Muscarinic Receptor Pharmacology and Chiral Separation Validation

The >1,000-fold stereoselectivity ratio between the (-) enantiomer (BTM-1042/BTM-1086) and the (+) enantiomer (BTM-1041) at muscarinic receptor subtypes [1] establishes BTM-1042 as an essential reference compound for studies investigating chiral discrimination at GPCRs. It can serve as a positive control in enantiomer discrimination assays, a calibration standard for chiral chromatographic separation of benzothiazepinone derivatives, and a benchmark for computational docking studies exploring the stereochemical determinants of mAChR ligand binding [2].

Salt Form Optimization Studies Comparing Dihydrochloride vs. Monohydrochloride Pharmacokinetics

The defined dihydrochloride stoichiometry of BTM-1042 [1] makes it the preferred starting material for comparative salt-screening studies within the benzothiazepinone series. Researchers evaluating the impact of salt form on oral bioavailability, intravenous pharmacokinetics, or tissue distribution can use BTM-1042 as the fully protonated reference against which the monohydrochloride BTM-1086 (CAS 72293-17-5) and free base (CAS 72293-38-0) are compared [2]. Such studies are directly relevant to preclinical formulation development for antispasmodic drug candidates.

Quote Request

Request a Quote for Btm 1042

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.